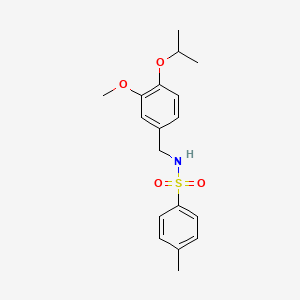
N-(4-isopropoxy-3-methoxybenzyl)-4-methylbenzenesulfonamide
Overview
Description
N-(4-isopropoxy-3-methoxybenzyl)-4-methylbenzenesulfonamide, also known as IMB-110, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. It falls under the category of sulfonamide compounds and is a derivative of benzenesulfonamide. The compound has been synthesized and extensively studied for its potential use in the treatment of various medical conditions.
Mechanism of Action
The mechanism of action of N-(4-isopropoxy-3-methoxybenzyl)-4-methylbenzenesulfonamide involves its ability to target specific proteins and enzymes involved in various cellular processes. The compound has been found to inhibit the activity of certain enzymes and proteins that are upregulated in cancer cells, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
N-(4-isopropoxy-3-methoxybenzyl)-4-methylbenzenesulfonamide has been found to have several biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and inhibit the migration and invasion of cancer cells. Additionally, it has been found to modulate the expression of various genes involved in cancer development and progression.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using N-(4-isopropoxy-3-methoxybenzyl)-4-methylbenzenesulfonamide in lab experiments is its potent anti-cancer properties. The compound has been found to be effective in inhibiting the growth of various cancer cells, making it a valuable tool in cancer research. However, one of the limitations of using N-(4-isopropoxy-3-methoxybenzyl)-4-methylbenzenesulfonamide is its potential toxicity, which requires careful handling and monitoring during lab experiments.
Future Directions
There are several future directions for research involving N-(4-isopropoxy-3-methoxybenzyl)-4-methylbenzenesulfonamide. One of the significant areas of research involves its potential use in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, there is a need for further studies to determine the optimal dosage and administration of the compound for maximum therapeutic effect. Further research is also needed to investigate the potential use of N-(4-isopropoxy-3-methoxybenzyl)-4-methylbenzenesulfonamide in the treatment of other medical conditions beyond cancer.
Conclusion:
In conclusion, N-(4-isopropoxy-3-methoxybenzyl)-4-methylbenzenesulfonamide is a promising compound that has gained significant attention in recent years due to its potential therapeutic applications. The compound has been extensively studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. Further research is needed to determine the full potential of N-(4-isopropoxy-3-methoxybenzyl)-4-methylbenzenesulfonamide in the treatment of various medical conditions.
Scientific Research Applications
N-(4-isopropoxy-3-methoxybenzyl)-4-methylbenzenesulfonamide has been studied for its potential therapeutic applications in several medical conditions. One of the significant areas of research involves its use in cancer treatment. Studies have shown that N-(4-isopropoxy-3-methoxybenzyl)-4-methylbenzenesulfonamide has potent anti-cancer properties and can effectively inhibit the growth of cancer cells in vitro and in vivo. The compound has been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells by targeting specific signaling pathways.
properties
IUPAC Name |
N-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-13(2)23-17-10-7-15(11-18(17)22-4)12-19-24(20,21)16-8-5-14(3)6-9-16/h5-11,13,19H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWHSBDWWTZSEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C=C2)OC(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-methoxy-4,4-dimethyl-2-(1-naphthyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4668116.png)
![N-(4-chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4668121.png)
![1-(4-fluorophenyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4668131.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}nicotinamide](/img/structure/B4668135.png)

![N'-[4-chloro-1-(4-fluorophenyl)butylidene]-4-ethoxybenzenesulfonohydrazide](/img/structure/B4668150.png)
![5-{3-chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4668154.png)
![2-amino-5-(5-bromo-2,4-dimethoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B4668172.png)
![diethyl {[(2-hydroxyphenyl)amino]methylene}malonate](/img/structure/B4668177.png)
![methyl (5-{3-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4668185.png)
![ethyl 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4668190.png)

![N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-2-furamide](/img/structure/B4668212.png)
![N-(2,4-dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4668215.png)